molecular formula C7H10N2O2 B12817304 5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole

5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole

Cat. No.: B12817304
M. Wt: 154.17 g/mol
InChI Key: CWCBTYXRYWFFMZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole is a heterocyclic organic compound that features both an imidazole ring and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole typically involves the reaction of 4-methylimidazole with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which then cyclizes to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the need for manual intervention and increase production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the dioxolane ring can enhance the compound’s stability and solubility, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog that lacks the imidazole ring, used primarily as a solvent and in the synthesis of other chemicals.

    4-Methylimidazole: Lacks the dioxolane ring, known for its use in the production of pharmaceuticals and as a flavoring agent in food.

    5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Contains a furan ring instead of an imidazole ring, used in the synthesis of fine chemicals and as a flavoring agent.

Uniqueness

5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole is unique due to the presence of both the imidazole and dioxolane rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-5-methyl-1H-imidazole

InChI

InChI=1S/C7H10N2O2/c1-5-6(9-4-8-5)7-10-2-3-11-7/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

CWCBTYXRYWFFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2OCCO2

Origin of Product

United States

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